1-Chloro-4-ethynyl-2-methylbenzene
Overview
Description
1-Chloro-4-ethynyl-2-methylbenzene is an aromatic compound with the molecular formula C9H7Cl It is a derivative of benzene, where a chlorine atom, an ethynyl group, and a methyl group are substituted at the 1, 4, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-ethynyl-2-methylbenzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, a suitable precursor such as 1-chloro-2-methylbenzene undergoes a reaction with an ethynylating agent under specific conditions to introduce the ethynyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-ethynyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.
Addition Reactions: Products include compounds with additional substituents on the ethynyl group.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-ethynyl-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Chloro-4-ethynyl-2-methylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions with electrophiles, leading to the formation of new bonds and products. The chlorine atom can be substituted by nucleophiles, resulting in different derivatives. These reactions are facilitated by the unique electronic structure of the compound, which allows it to participate in a variety of chemical transformations .
Comparison with Similar Compounds
1-Chloro-2-ethynylbenzene: Similar structure but with different substitution pattern.
1-Ethynyl-4-methoxy-2-methylbenzene: Similar structure with a methoxy group instead of chlorine.
Chlorotoluene Derivatives: Compounds with similar chlorinated benzene structures
Uniqueness: 1-Chloro-4-ethynyl-2-methylbenzene is unique due to the specific positions of its substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-chloro-4-ethynyl-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYTWLWBBAVIKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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